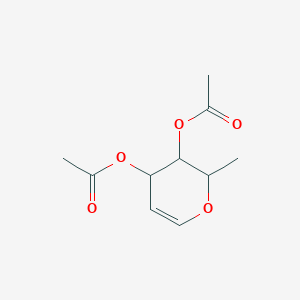

1,5-Dianhydro-2,6-dideoxy-L-arabino-hex-1-enitol diacetate

Description

Significance as a Glucal Derivative in Modern Organic Synthesis

As a glucal derivative, 3,4-Di-O-acetyl-6-deoxy-L-glucal is a powerful tool in modern organic synthesis. Glucals are cyclic enol ethers derived from sugars, and their unique reactivity makes them highly valuable. The double bond in the glucal structure is electron-rich, making it susceptible to electrophilic addition, cycloaddition, and rearrangement reactions.

This reactivity allows for the introduction of various functional groups at the C1 and C2 positions with high stereocontrol. For instance, 3,4-Di-O-acetyl-6-deoxy-L-glucal can be used as a glycosyl donor to form O-glycosides, C-glycosides, S-glycosides, and N-glycosides. cas.cn It is also a key starting material for the synthesis of 2,6-dideoxy-L-sugars, such as L-olivose and L-oleandrose, which are components of important cardiac glycosides and other natural products.

Furthermore, the acetyl groups at the C3 and C4 positions can be selectively removed or modified, providing additional points for synthetic manipulation. This versatility makes 3,4-Di-O-acetyl-6-deoxy-L-glucal an indispensable intermediate for constructing complex carbohydrate structures and for the total synthesis of natural products. chemimpex.comtaylorfrancis.com

Historical Context of its Utilization as a Chiral Intermediate

The use of carbohydrates as chiral starting materials, often referred to as the "chiral pool," has a long and rich history in organic synthesis. These readily available and enantiomerically pure compounds provide a convenient source of chirality for the synthesis of complex target molecules. Glucals, in particular, emerged as important chiral intermediates due to their versatile reactivity.

While the D-enantiomer, 3,4-di-O-acetyl-D-rhamnal, is commonly synthesized from the relatively inexpensive tri-O-acetyl-D-glucal, the L-enantiomer, 3,4-Di-O-acetyl-6-deoxy-L-glucal, is readily prepared from L-rhamnose. nih.gov The development of efficient methods for the synthesis of these glucal derivatives has been a significant area of research. Early methods often involved multi-step sequences and the use of toxic reagents. taylorfrancis.com

Over the years, more convenient and environmentally friendly synthetic routes have been developed. For example, a method involving the treatment of 2,3,4-tetra-O-acetyl-L-rhamnosyl bromide with zinc powder and sodium dihydrogen phosphate (B84403) provides a high-yielding and milder alternative. cas.cn The availability of such efficient syntheses has further solidified the role of 3,4-Di-O-acetyl-6-deoxy-L-glucal as a key chiral intermediate in the synthesis of a variety of biologically active compounds.

Current Research Trends and Future Perspectives in Glycoscience

The field of glycoscience, which studies the structure, function, and biology of carbohydrates, continues to be an area of intense research. nih.govresearchgate.net 3,4-Di-O-acetyl-6-deoxy-L-glucal remains a relevant and important molecule in this field. Current research often focuses on its application in the synthesis of novel oligosaccharides and glycoconjugates with potential therapeutic applications. chemimpex.com For example, it is used in the development of antiviral agents and glycosylated drugs with improved bioavailability. chemimpex.com

Researchers are also exploring new synthetic methodologies that utilize this glucal derivative to create complex carbohydrate architectures with greater efficiency and stereoselectivity. This includes the development of new catalytic systems for glycosylation and other transformations. The unique structural features of 3,4-Di-O-acetyl-6-deoxy-L-glucal make it an ideal substrate for investigating these new methods.

Looking to the future, the importance of 3,4-Di-O-acetyl-6-deoxy-L-glucal in glycoscience is likely to grow. As our understanding of the biological roles of carbohydrates expands, so too will the demand for versatile building blocks like this one. Its continued use in the synthesis of complex glycans will be crucial for advancing our knowledge in areas such as immunology, cancer biology, and infectious diseases. nih.gov The development of even more efficient and scalable syntheses of this compound will be a key enabling factor for future discoveries in glycoscience.

Data Tables

Table 1: Physicochemical Properties of 3,4-Di-O-acetyl-6-deoxy-L-glucal

| Property | Value | Reference |

| CAS Number | 34819-86-8 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₄O₅ | scbt.comsigmaaldrich.com |

| Molecular Weight | 214.22 g/mol | scbt.comsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Optical Activity | [α]/D +55° (c=1 in chloroform) | sigmaaldrich.com |

| Refractive Index | n20/D 1.454 | sigmaaldrich.com |

| Boiling Point | 68-69 °C at 0.06 mmHg | sigmaaldrich.com |

| Density | 1.116 g/mL at 25 °C | sigmaaldrich.com |

Table 2: Synthetic Applications of 3,4-Di-O-acetyl-6-deoxy-L-glucal

| Application | Description |

| Glycosyl Donor | Serves as a precursor for the formation of O-, C-, S-, and N-glycosides. cas.cn |

| Synthesis of Deoxy Sugars | A key intermediate in the synthesis of 2,6-dideoxy sugars like L-olivose and L-oleandrose. |

| Natural Product Synthesis | Used as a building block in the total synthesis of various natural products containing deoxy sugars. taylorfrancis.com |

| Development of Bioactive Molecules | Employed in the synthesis of antiviral agents and other biologically active compounds. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

(3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEGMKQAZZBNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956298 | |

| Record name | 3,4-Di-O-acetyl-2,6-anhydro-1,5-dideoxyhex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34819-86-8 | |

| Record name | 1,5-Dianhydro-2,6-dideoxy-L-arabino-hex-1-enitol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034819868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Di-O-acetyl-2,6-anhydro-1,5-dideoxyhex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dianhydro-2,6-dideoxy-L-arabino-hex-1-enitol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Advanced Transformations of 3,4 Di O Acetyl 6 Deoxy L Glucal

Glycosylation Reactions

Glycosylation, the enzymatic or chemical process of attaching a saccharide to another molecule, is a cornerstone of glycochemistry. For 3,4-Di-O-acetyl-6-deoxy-L-glucal, the enol ether moiety is readily activated to form glycosidic linkages with a range of nucleophiles, leading to O-, C-, and N-glycosides. The development of efficient and stereoselective glycosylation protocols is essential for accessing structurally defined glycoconjugates for biological studies. researchgate.net

O-Glycosylation Protocols for Deoxyglycosides

O-glycosylation using glycal donors like 3,4-Di-O-acetyl-6-deoxy-L-glucal is a common strategy for synthesizing 2-deoxyglycosides. These reactions typically proceed via activation of the glycal double bond by an electrophilic promoter, followed by the addition of an alcohol nucleophile (acceptor). This process often involves the formation of an oxocarbenium ion intermediate, and the stereochemical outcome is highly dependent on the catalyst and reaction conditions. rsc.orgnih.gov

A variety of catalyst systems have been developed to control the efficiency and selectivity of O-glycosylation reactions with deoxy-glucal donors.

Boron-based Catalysts: Diarylboronic acid derivatives have been successfully employed as catalysts for the regio- and β-selective glycosylation of 2-deoxy- and 2,6-dideoxy-β-glycosyl chloride donors with minimally protected glycoside acceptors. rsc.org These catalysts can activate glycosyl acceptors containing cis-1,2- and 1,3-diol groups, directing the glycosylation to a specific hydroxyl group. rsc.orgnih.gov The mechanism often involves an SN2-like pathway, where the anomeric configuration of the product is determined by the configuration of the glycosyl halide donor. rsc.org

Iridium-based Catalysts: Iridium(I) complexes, such as [Ir(COD)Cl]₂, have been shown to be effective catalysts for the stereoselective synthesis of 2-deoxy-α-O-glycosides from glycals. nih.gov These reactions can proceed through a hydroalkoxylation mechanism with glycals that have a poor leaving group at the C-3 position. The versatility of this method is high, furnishing the desired α-glycosides in good yields and with high α-selectivity. nih.gov This approach is compatible with acid- and base-labile substrates under moderate conditions. nih.gov

Other Metal-based Catalysts:

Rhenium(V) complexes have been used for the direct synthesis of 2-deoxy-α-glycosides from glycals that possess an equatorial substituent at the C-3 position, such as D-glucal and D-rhamnal. rsc.org

Palladium catalysts are also prominent in glycal chemistry, enabling the stereoselective synthesis of 2,3-unsaturated and 2-deoxy glycosides under anhydrous conditions, which prevents the formation of hydrolyzed byproducts. nih.gov

| Catalyst System | Typical Selectivity | Key Features | Reference |

|---|---|---|---|

| Diarylboronic Acid | β-selective | Activates via SN2-like pathway; effective with minimally protected diol acceptors. | rsc.org |

| Iridium(I) Complexes | α-selective | Proceeds via hydroalkoxylation; compatible with acid/base labile groups. | nih.gov |

| Rhenium(V) Complexes | α-selective | Effective for glycals with equatorial C-3 substituents. | rsc.org |

| Palladium Complexes | Varies | Used for both 2-deoxy and 2,3-unsaturated glycosides; requires anhydrous conditions. | nih.gov |

The applicability of modern O-glycosylation methods extends to a wide array of glycosyl acceptors. The development of protocols using catalytic activation and mild conditions has broadened the scope. researchgate.net

Glycosyl Acceptors: A diverse range of alcohols can serve as acceptors in these reactions. Iridium-catalyzed methods have shown high efficiency with various acceptors, including primary and secondary alcohols, leading to the desired glycosides in yields of 54–79%. nih.gov Boronic acid-catalyzed systems are particularly useful for regioselective glycosylation of acceptors with multiple hydroxyl groups, such as those containing cis-diol functionalities. rsc.orgnih.gov

Functional Group Tolerance: Transition metal-catalyzed glycosylations are often compatible with substrates that are sensitive to acid or base. nih.gov This tolerance is a significant advantage over traditional methods that may require stoichiometric amounts of harsh activating agents. Protecting groups on the glycosyl acceptor can influence reactivity and selectivity. For instance, in some systems, electron-withdrawing protecting groups on the acceptor can decrease stereoselectivity, while electron-donating groups may enhance it. nih.gov

| Glycosyl Acceptor Type | Catalyst System Example | Outcome/Features | Reference |

|---|---|---|---|

| Primary Alcohols | Iridium(I) | Good yields and high α-selectivity. | nih.gov |

| Secondary Alcohols | Iridium(I) | Good yields and high α-selectivity. | nih.gov |

| Minimally Protected Glycosides (with cis-diols) | Diarylboronic Acid | Regio- and β-selective glycosylation. | rsc.orgnih.gov |

| Glycosyl Hemiacetals | Various | Allows for the construction of 1→1 linked disaccharides. | nih.gov |

C-Glycosylation Methodologies

C-glycosides are analogues of O-glycosides where the glycosidic oxygen atom is replaced by a carbon. This C-C linkage makes them resistant to hydrolysis by glycosidases, rendering them valuable as stable probes for biological systems and as potential therapeutics. nih.gov A robust strategy for synthesizing C-oligosaccharides involves the palladium-catalyzed C(sp³)–H glycosylation of glycosides. nih.gov This method allows for the direct coupling of a glycal donor with a C-H bond of a glycoside acceptor, demonstrating excellent site- and stereoselectivity to form diverse C-disaccharides and C-trisaccharides. nih.gov

N-Glycosylation Approaches

N-glycosides, compounds with a nitrogen atom linked to the anomeric carbon, are fundamental components of nucleosides and glycoproteins. The synthesis of N-glycosides from glycal precursors can be achieved through methods analogous to O-glycosylation, using nitrogen nucleophiles. While direct N-glycosylation of 3,4-Di-O-acetyl-6-deoxy-L-glucal is less commonly detailed, general strategies in carbohydrate chemistry can be applied. One established approach involves the use of donors with an N-trichloroacetyl (TCA) group. For instance, N-TCA-D-glucosamine derivatives can be activated with promoters like N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) to couple with acceptors. nih.gov The resulting N-trichloroacetyl group on the glycosylation product can then be readily converted to the more common N-acetyl group via alkaline hydrolysis followed by N-acetylation. nih.gov This strategy could be adapted for 6-deoxy-L-glucal derivatives to access N-acetylated 2,6-dideoxy-L-amino sugars.

Regioselectivity and Stereoselectivity in Glycosidic Bond Formation

Achieving control over regioselectivity and stereoselectivity is the central challenge in glycosylation chemistry. nih.gov The outcome is a delicate interplay of the glycosyl donor, acceptor, promoter, and reaction conditions. rsc.org

Stereoselectivity: The formation of either the α- or β-anomer is highly dependent on the chosen catalyst.

α-Selectivity: Iridium-catalyzed reactions of glycals tend to be highly α-selective. nih.gov Similarly, rhenium(V) catalysts also favor the formation of α-glycosides from glycals with equatorial C-3 substituents. rsc.org

β-Selectivity: In contrast, the use of diarylboronic acid catalysts with deoxyglycosyl halide donors typically results in β-selective glycosylation through an S_N2-like mechanism. rsc.org

It is generally noted that glycosylation reactions with glucal donors can be slow and less stereoselective without precise catalytic control, sometimes yielding Ferrier rearrangement byproducts. rsc.org The stereochemical configuration of the donor, such as the orientation of substituents on the pyranose ring, is a key determinant of the final anomeric selectivity. chemrxiv.org

Regioselectivity: When using glycosyl acceptors with multiple free hydroxyl groups (polyols), controlling which hydroxyl group reacts is critical. Boron-based catalysts excel in this area. Diarylboronic acids can form a temporary complex with the acceptor, selectively activating a specific hydroxyl group. rsc.org For example, organoborinic acid esters can direct glycosylation regioselectively to the 6-OH group of a glucopyranosyl 4,6-diol acceptor or to the 3-OH group of a 2,3,4-triol acceptor. nih.gov

Addition Reactions to the Glucal Double Bond

The electron-rich double bond of 3,4-Di-O-acetyl-6-deoxy-L-glucal is susceptible to a range of addition reactions, allowing for the introduction of diverse functionalities at the C1 and C2 positions.

Hydroamination of glycals provides a direct route to the synthesis of 2-amino sugars, which are important components of many biologically active molecules. While specific studies on the hydroamination of 3,4-Di-O-acetyl-6-deoxy-L-glucal are not extensively detailed in the provided results, the general reactivity of glycals suggests that this transformation is a feasible and important pathway for introducing nitrogen-containing functional groups.

The addition of halogens and pseudohalogens across the double bond of 3,4-Di-O-acetyl-6-deoxy-L-glucal is a key method for producing versatile halogeno-sugar intermediates. These intermediates can be further manipulated to generate a wide array of other sugar derivatives.

Azidonitration : The reaction of 3,4,6-tri-O-acetyl-D-galactal with ceric ammonium (B1175870) nitrate (B79036) and sodium azide (B81097) in acetonitrile (B52724) yields 2-azido-1-nitrate addition products. cdnsciencepub.com This reaction proceeds with the formation of a mixture of stereoisomers. cdnsciencepub.com Although this example uses a galactal derivative, the principles are applicable to L-glucal as well. The resulting 2-azido-2-deoxy glycosyl nitrates are precursors for synthesizing 2-amino-2-deoxy sugars. cdnsciencepub.com

Oxymercuration is a classic method for the Markovnikov addition of a nucleophile to a double bond. In the context of glycals, this reaction typically involves the use of a mercury(II) salt, such as mercuric acetate (B1210297), in the presence of a nucleophile like water or an alcohol. masterorganicchemistry.com The reaction proceeds through a cyclic mercurinium ion intermediate, leading to the addition of the nucleophile to the more substituted carbon (C1) and the mercury to the less substituted carbon (C2). masterorganicchemistry.com Subsequent demercuration, usually with sodium borohydride, replaces the mercury with a hydrogen atom. masterorganicchemistry.com While a specific study on 3,4-Di-O-acetyl-6-deoxy-L-glucal was not found, the oxymercuration of the closely related 3,4,6-tri-O-acetyl-D-glucal has been reported. acs.org This process is valuable as it provides access to 2-deoxy sugars without the carbocation rearrangements that can occur under acidic hydration conditions. masterorganicchemistry.com

The addition of hydrazoic acid (HN₃) to α,β-unsaturated aldehydes derived from glycals like tri-O-acetyl-D-glucal leads to the formation of 3-azido-2,3-dideoxyhexopyranoses. nih.gov These 3-azido derivatives serve as precursors for the synthesis of 3-amino and 3-acetamido sugars through hydrogenation of the azido (B1232118) group. nih.gov This method provides a route to important 3-amino sugar derivatives. nih.gov

Rearrangement Reactions

In addition to addition reactions, 3,4-Di-O-acetyl-6-deoxy-L-glucal can undergo rearrangement reactions, which are powerful transformations for creating structurally diverse carbohydrate derivatives.

The Ferrier rearrangement is a prominent reaction of glycals, involving the allylic rearrangement of the glucal to form 2,3-unsaturated glycosides. This reaction is typically catalyzed by a Lewis acid and proceeds in the presence of an alcohol nucleophile.

Research has demonstrated that bromodimethylsulfonium bromide (BDMS) can effectively catalyze the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with various alcohols, including primary, secondary, tertiary, allylic, and propargylic alcohols. researchgate.net This method offers mild reaction conditions and shorter reaction times for the synthesis of 2,3-unsaturated O-glycosides. researchgate.net The reaction of 3,4,6-tri-O-acetyl-D-glucal with p-nitrophenol is another example of a Ferrier-type reaction. rsc.org A similar rearrangement has been observed in the context of 3'-deoxy-3',4'-didehydronucleosides, mediated by DMF dimethyl acetal, leading to the formation of 4'-alkoxy-2',3'-didehydro-2',3'-dideoxynucleosides. nih.gov

Intramolecular Rearrangements Leading to Pseudoglycals

While direct intramolecular rearrangement of 3,4-di-O-acetyl-6-deoxy-L-glucal to form pseudoglycal structures is not extensively documented under that specific terminology, its reactivity is dominated by related transformations, most notably the Ferrier rearrangement. This reaction, typically mediated by a Lewis acid, involves the allylic rearrangement of the glycal. The process is initiated by the departure of the C3-acetate group, facilitated by the Lewis acid, leading to the formation of a delocalized vinylogous oxocarbenium ion intermediate. A nucleophile can then attack this intermediate at the anomeric carbon (C1), resulting in the formation of a 2,3-unsaturated glycoside. The stereoselectivity of this rearrangement is a key feature, often yielding products with a defined configuration at the anomeric center. acs.orgnih.govrsc.org

A related and notable intramolecular transformation is the "oxa-Ferrier rearrangement." Research on the closely related D-enantiomer, 3,4-di-O-acetyl-D-rhamnal, has shown that it can be converted into α,β-unsaturated δ-lactones. acs.org This reaction proceeds through a similar vinylogous oxocarbenium ion, which is then trapped by a chlorite (B76162) anion, leading to the formation of a carbonyl group and the corresponding lactone. acs.org This transformation highlights an alternative pathway for intramolecular rearrangement, expanding the synthetic utility of the 6-deoxy-glucal scaffold.

Table 1: Oxa-Ferrier Rearrangement of Acetylated 6-Deoxy-Glycals acs.org This interactive table summarizes the outcomes of the oxa-Ferrier rearrangement on various acetylated glycals, including a close analog of the title compound.

| Entry | Starting Glycal | Product | Yield |

| 1 | 3,4,6-Tri-O-acetyl-d-glucal | α,β-Unsaturated δ-lactone | 34% |

| 2 | 3,4-Di-O-acetyl-d-rhamnal | Corresponding δ-lactone | Good |

| 3 | 3,4-Di-O-acetyl-d-fucal | Corresponding δ-lactone | Good |

| 4 | 3,4-Di-O-acetyl-d-xylal | Corresponding δ-lactone | Good |

Nucleophilic Substitution Reactions and Their Stereocontrol

Nucleophilic substitution reactions are fundamental to the synthetic utility of 3,4-di-O-acetyl-6-deoxy-L-glucal, primarily for the formation of glycosidic bonds. These reactions can be directed to different positions, but the most significant is the substitution at the anomeric carbon, often proceeding via rearrangement.

The stereocontrol of these substitutions is paramount. In palladium-catalyzed O-glycosylation reactions, the choice of phosphine (B1218219) ligand can dictate the anomeric stereochemistry. nih.gov For instance, using a complex of palladium acetate with a bulky phosphine ligand like 2-di(tert-butyl)phosphinobiphenyl can lead exclusively to β-glycosides, whereas using a trimethyl phosphite (B83602) ligand favors the formation of the α-anomer. nih.gov This demonstrates a powerful method for achieving high stereoselectivity that is independent of the traditional anchimeric assistance mechanisms.

The acetyl group at C4 can also exert stereocontrol through remote participation, influencing the facial selectivity of the nucleophilic attack on the intermediate oxocarbenium ion. nih.gov In reactions forming 2-deoxythioglycosides, the use of a cyclic carbonate protecting group across C3 and C4 has been shown to block the upper face of the molecule, leading to excellent α-selectivity as the nucleophilic thiol attacks from the less hindered bottom face. mdpi.com

Cross-Coupling and Cyclization Reactions

The double bond in 3,4-di-O-acetyl-6-deoxy-L-glucal serves as a handle for various powerful carbon-carbon bond-forming reactions, including palladium-catalyzed cross-couplings and pericyclic reactions like electrocyclizations.

Palladium-catalyzed reactions that activate C-H bonds offer a highly efficient way to functionalize glycals directly. An important example is the direct cross-coupling reaction of glycals with activated alkenes, such as acrylates. nih.govntu.edu.sg This transformation, catalyzed by Pd(OAc)₂, selectively forms a new carbon-carbon bond at the C2 position of the glycal, leading to C2-functionalized glycal derivatives. nih.gov This reaction proceeds under mild conditions and provides the C2-alkenylated products with high (E)-selectivity. The scope of this reaction is broad, tolerating various protecting groups and different alkene coupling partners, making it a valuable tool for modifying the glycal scaffold. nih.gov

Table 2: Palladium-Catalyzed Direct C2-Arylation of Glycals nih.gov This interactive table shows representative examples of the direct coupling of glycals with activated alkenes, demonstrating the scope and efficiency of this C-H activation strategy.

| Glycal Substrate | Alkene Partner | Product Yield |

| 3,4,6-Tri-O-acetyl-D-glucal | Methyl acrylate | 85% |

| 3,4,6-Tri-O-acetyl-D-glucal | Styrene | 72% |

| 3,4,6-Tri-O-acetyl-D-galactal | Methyl acrylate | 78% |

| 3,4-Di-O-acetyl-L-rhamnal | Methyl acrylate | 82% |

Electrocyclization reactions provide a powerful method for constructing cyclic systems with high stereocontrol. While direct electrocyclization of 3,4-di-O-acetyl-6-deoxy-L-glucal is not typical, it can serve as a precursor to dienes that readily undergo such transformations. For instance, closely related glycals like tri-O-acetyl-D-glucal can be converted into highly functionalized dienes. These sugar-derived dienes can then participate in stereoselective [4+2] electrocyclizations (Diels-Alder reactions) with various dienophiles to construct complex polycyclic systems. The inherent chirality of the sugar backbone allows for the synthesis of enantiomerically pure cyclic compounds.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient approach to molecular complexity. Glycals, including 3,4-di-O-acetyl-6-deoxy-L-glucal, are excellent substrates for such strategies. Palladium-catalyzed MCRs have been developed to synthesize complex C-glycosides and α-arylglycine derivatives. rsc.orgrsc.org

More recently, nickel-catalyzed three-component carboboration reactions of glycals have emerged. nih.govnih.gov In this process, the glycal, an electrophile, and a diboron (B99234) reagent are combined to form a 1,2-difunctionalized product where a new C-C bond is formed at the anomeric carbon and a versatile C-B bond is installed at C2. nih.gov This method provides access to a wide diversity of C-glycoside structures with high stereoselectivity under mild conditions. nih.govnih.gov These strategies underscore the potential of 3,4-di-O-acetyl-6-deoxy-L-glucal as a building block in convergent and atom-economical syntheses.

Applications of 3,4 Di O Acetyl 6 Deoxy L Glucal As a Versatile Synthetic Building Block

Precursor for 2-Deoxy and 2,6-Dideoxy Sugar Derivatives

3,4-Di-O-acetyl-6-deoxy-L-glucal is a fundamental starting material for the synthesis of 2-deoxy and 2,6-dideoxy sugars, which are crucial components of numerous biologically active natural products, including antibiotics and anticancer agents. taylorfrancis.comnih.gov Glycals, defined by the endocyclic double bond between C-1 and C-2, are ideal precursors for introducing a hydrogen atom at the C-2 position, a defining feature of 2-deoxy sugars. masterorganicchemistry.com

The double bond in 3,4-Di-O-acetyl-6-deoxy-L-glucal can be readily functionalized through various reactions, such as electrophilic addition. For instance, acid-catalyzed hydration or hydroboration-oxidation can introduce a hydroxyl group, which can then be removed via reductive deoxygenation to yield the 2-deoxy scaffold.

Furthermore, since the compound already lacks the C-6 hydroxyl group (it is a 6-deoxy sugar), it serves as a direct precursor to the 2,6-dideoxy-L-sugar series. taylorfrancis.com These sugars are particularly prevalent in the glycan portions of cardiac glycosides and anthracycline antibiotics, where they play a critical role in the molecule's biological activity and mechanism of action. masterorganicchemistry.com The ability to synthesize these rare sugars is hampered by their limited availability from natural sources, making glycal-based synthetic routes indispensable. nih.gov Methodologies for preparing 2,6-dideoxy sugars often involve the direct use of 3,4-Di-O-acetyl-6-deoxy-L-glucal in glycosylation reactions or its conversion into a corresponding deoxy sugar hemiacetal donor for stereoselective synthesis. taylorfrancis.com

Intermediate in the Synthesis of Various Glycosides and Oligosaccharides

The reactivity of the double bond in 3,4-Di-O-acetyl-6-deoxy-L-glucal makes it a key intermediate for the formation of glycosidic bonds, which are the linkages connecting sugars to other molecules, including other sugars to form oligosaccharides. nih.gov The synthesis of these complex carbohydrates is a significant challenge in organic chemistry, and glycals provide a reliable method for their construction. synthose.com

Glycosylation reactions using this glycal can be promoted by various electrophiles. The process typically involves the activation of the double bond to generate a reactive intermediate, such as an oxocarbenium ion, which is then attacked by a nucleophilic alcohol (the glycosyl acceptor). mdpi.com The stereochemical outcome of the glycosylation can often be controlled by the choice of reagents and reaction conditions.

This compound is particularly valuable for creating 2-deoxy-glycosidic linkages, which are unstable and difficult to form using traditional methods. The acetyl protecting groups on the C-3 and C-4 hydroxyls influence the reactivity and selectivity of these glycosylation reactions. synthose.com By serving as a glycosyl donor, 3,4-Di-O-acetyl-6-deoxy-L-glucal enables the assembly of complex oligosaccharides and glycoconjugates, which are vital for research in glycobiology and for the development of carbohydrate-based therapeutics. nih.govelsevierpure.com

Construction of Complex Natural Product Scaffolds and Bioactive Analogues

The utility of 3,4-Di-O-acetyl-6-deoxy-L-glucal extends to the total synthesis of complex natural products and their analogues, where it provides a chiral scaffold for building intricate molecular architectures.

Synthesis of Piperidine (B6355638) Alkaloids (e.g., Cassine, Spectaline, Carnavaline)

Although research often highlights the D-enantiomer, the synthetic pathways are analogous for the L-series. Glycals are key starting materials for the enantioselective synthesis of piperidine alkaloids, a class of natural products with a broad range of biological activities. The transformation of a glycal derivative into a (2R)-hydroxymethyl-dihydropyridone intermediate has been reported as a versatile route to various piperidine alkaloids. This dihydropyridone is a crucial building block that can be elaborated to synthesize natural products such as (+)-desoxoprosophylline.

Furthermore, precursors derived from glycals can be used to access key chiral intermediates for alkaloids like (-)-Cassine, (-)-Spectaline, and (-)-Carnavaline. taylorfrancis.com These syntheses demonstrate the power of using carbohydrate-derived starting materials to control the stereochemistry of complex nitrogen-containing heterocyclic targets.

Preparation of L-Ristosamine and L-Epi-Daunosamine Glycosides

A highly efficient and stereocontrolled synthesis of L-ristosamine and L-epi-daunosamine glycosides has been developed utilizing 3,4-Di-O-acetyl-6-deoxy-L-glucal as the starting material. nih.gov These amino sugars are components of various antibiotics and antitumor agents. The method involves a tandem hydroamination/glycosylation reaction promoted by the Lewis acid boron trifluoride etherate (BF₃·OEt₂). nih.gov

This reaction proceeds in a single step, where an amine and an alcohol are added across the double bond of the glycal, forming the amino sugar glycoside with complete stereocontrol. nih.gov The versatility of this method allows for the creation of a library of different L-ristosamine and L-epi-daunosamine glycosides by simply varying the amine and alcohol components, highlighting its potential for generating compounds for biochemical applications. nih.gov

| Starting Material | Key Reagent | Products | Application |

| 3,4-Di-O-acetyl-6-deoxy-L-glucal | BF₃·OEt₂, Amines, Alcohols | L-Ristosamine glycosides, L-Epi-Daunosamine glycosides | Potential biochemical and therapeutic agents |

Development of Glycosylated Drug Components and Biologically Active Compounds

3,4-Di-O-acetyl-6-deoxy-L-glucal is widely employed in the pharmaceutical and biotechnology sectors for the design and synthesis of glycosylated drugs and other biologically active compounds. nih.gov The introduction of sugar moieties onto a drug molecule can significantly alter its pharmacological properties, often leading to improved efficacy, better bioavailability, and modified targeting. nih.gov

This glycal facilitates the attachment of 6-deoxy-L-sugar units to various molecular scaffolds. Researchers have explored its use in creating antiviral compounds and it has been identified as a DNA-binding agent. nih.govwikipedia.org Its role as a versatile building block is crucial for glycodiversification, a strategy where the sugar components of a natural product are altered to create new analogues with potentially enhanced or novel biological activities. nih.gov

Formation of Pyranose-Fused Heterocycles

The reactivity of glycals can be harnessed to construct fused heterocyclic systems, where another ring is built onto the pyranose core. A facile and diastereoselective one-pot synthesis of polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H)-one derivatives has been achieved through the annulation reaction of 2-C-formyl glycals with 4-hydroxy-pyranones. wikipedia.org These 2-C-formyl glycals are directly accessible from parent glycals like 3,4-Di-O-acetyl-6-deoxy-L-glucal.

This type of reaction, often a [4+2] cycloaddition like the Diels-Alder reaction, is a powerful tool for building molecular complexity rapidly. nih.govbohrium.com The resulting pyranose-fused pyranone structures have shown potential as anticancer agents. wikipedia.org This application demonstrates the potential of using 3,4-Di-O-acetyl-6-deoxy-L-glucal not just as a precursor to simple sugars, but as a template for constructing novel, complex, and biologically active heterocyclic ring systems.

Utilization in Fundamental Carbohydrate Chemistry Studies and Sugar Modification

3,4-Di-O-acetyl-6-deoxy-L-glucal is a highly versatile building block in the field of carbohydrate chemistry, primarily due to its unique structural features and enhanced reactivity. chemimpex.com Its nature as a glycal, an unsaturated sugar with a double bond between carbons 1 and 2 of the pyranose ring, combined with the presence of acetyl protecting groups at the C-3 and C-4 positions, makes it an ideal starting material for a variety of chemical transformations. chemimpex.comtaylorfrancis.com

In fundamental carbohydrate chemistry, this compound serves as a key intermediate for the synthesis of various glycosides and complex oligosaccharides. chemimpex.com The acetyl groups not only protect the hydroxyl groups but also enhance the compound's stability and reactivity, facilitating its use as a glycosyl donor. chemimpex.com Glycosyl donors are essential for the formation of glycosidic bonds, the fundamental linkage in carbohydrates. chemimpex.com The 6-deoxy nature of the sugar, meaning the absence of a hydroxyl group at the C-6 position, makes it a valuable precursor for the synthesis of L-rhamnose and its derivatives, which are common components of bacterial polysaccharides and natural products.

One of the significant applications of 3,4-di-O-acetyl-6-deoxy-L-glucal is in the synthesis of 2,6-dideoxy sugars. taylorfrancis.com These sugars are integral components of many biologically active natural products, including antibiotics and cardiac glycosides. The glycal double bond allows for the stereoselective introduction of substituents at the C-2 position, a critical step in the synthesis of these complex molecules. taylorfrancis.com

Furthermore, the strategic placement of the acetyl groups allows for selective deprotection and subsequent modification at specific positions of the sugar ring. This regioselectivity is crucial for building complex carbohydrate structures with defined stereochemistry. Researchers can manipulate the protecting groups to introduce a wide array of functionalities, thereby creating a diverse library of modified sugars for biological and medicinal studies. chemimpex.com

The table below summarizes key research findings related to the application of 3,4-Di-O-acetyl-6-deoxy-L-glucal and related structures in carbohydrate chemistry.

| Research Focus | Key Findings & Applications | Reference |

| Glycoside Synthesis | Serves as a crucial intermediate for synthesizing various glycosides, which are significant in pharmaceutical and natural product chemistry. | chemimpex.com |

| 2,6-Dideoxy Sugar Synthesis | Acts as a versatile intermediate for the synthesis of 2,6-dideoxy sugars commonly found in natural products. taylorfrancis.com | taylorfrancis.com |

| Glycosyl Donor Development | Utilized in the development of glycosyl donors, essential for forming glycosidic bonds in complex carbohydrates. chemimpex.com | chemimpex.com |

| Sugar Modification | The acetyl groups enhance reactivity and stability, making it an ideal candidate for researchers focusing on carbohydrate synthesis and modification. chemimpex.com | chemimpex.com |

| Deoxyamino Sugar Synthesis | Related structures are used in the scalable synthesis of rare deoxyamino sugar building blocks from D-glucosamine. nih.gov | nih.gov |

Fabrication of Sugar-Based Surfactants and Related Amphi-functional Molecules

Sugar-based surfactants are a class of non-ionic surfactants that have garnered significant attention due to their biodegradability, low toxicity, and production from renewable resources. mdpi.com These amphiphilic molecules consist of a hydrophilic sugar head group and a hydrophobic alkyl chain tail. While direct synthesis of surfactants from 3,4-di-O-acetyl-6-deoxy-L-glucal is not extensively documented in the provided search results, its chemical properties make it a plausible candidate for the fabrication of novel amphiphilic molecules.

The general strategy for synthesizing sugar-based surfactants involves coupling a carbohydrate head group with a hydrophobic tail. mdpi.comnih.gov For instance, research has described the synthesis of sugar-based surfactants derived from the reaction of glucose with (R)-12-hydroxystearic acid. nih.gov In another study, two series of sugar esters with varying alkyl chain lengths were synthesized from glucose and galactose moieties to investigate the structure-property relationships of the resulting surfactants. mdpi.com

Theoretically, 3,4-di-O-acetyl-6-deoxy-L-glucal could be chemically modified to serve as the hydrophilic head group in a surfactant molecule. The reactive double bond of the glycal could be functionalized to introduce a linker for the attachment of a long alkyl chain. For example, hydroboration-oxidation of the double bond could introduce a hydroxyl group at the C-2 position, which could then be esterified or etherified with a long-chain fatty acid or alcohol.

The table below outlines the synthesis and properties of some sugar-based surfactants, illustrating the general principles that could be applied to derivatives of 3,4-di-O-acetyl-6-deoxy-L-glucal.

| Surfactant Type | Synthetic Approach | Key Physicochemical Properties | Reference |

| Glucose-based surfactants | Synthesized from glucose and (R)-12-hydroxystearic acid. The hydroxyl group in the hydrophobic part is either free or acylated. | Three of the four synthesized surfactants were water-soluble and evaluated for their critical micelle concentrations (CMCs) and hemolytic activities. | nih.gov |

| Sugar esters | Two series with varying alkyl chain lengths (C5 to C12) were synthesized from glucose or galactose moieties. | Critical micelle concentration (CMC) and surface tension at the CMC (γcmc) decreased with increasing alkyl chain length. The Krafft temperature, indicating solubility, was higher for methyl 6-O-acyl-d-glucopyranosides. | mdpi.com |

The fabrication of amphi-functional molecules from 3,4-di-O-acetyl-6-deoxy-L-glucal would involve leveraging its reactive sites for the introduction of a lipophilic moiety. The inherent chirality and functionality of the sugar backbone could lead to the development of novel surfactants with unique self-assembly properties and potential applications in areas such as drug delivery, personal care products, and material science.

Mechanistic Investigations of Reactions Involving 3,4 Di O Acetyl 6 Deoxy L Glucal

Elucidation of Reaction Pathways and Key Intermediates

Reactions involving 3,4-Di-O-acetyl-6-deoxy-L-glucal often proceed through highly reactive intermediates that dictate the final product distribution. The double bond in the glucal ring is susceptible to electrophilic attack, leading to the formation of various intermediates depending on the reaction conditions and reagents used.

For instance, in acid-catalyzed reactions, protonation of the enol ether can lead to the formation of an oxocarbenium ion intermediate. This intermediate is then susceptible to nucleophilic attack, resulting in the formation of 2-deoxyglycosides. The stereoselectivity of this process is influenced by a variety of factors, including the nature of the nucleophile and the conformation of the oxocarbenium ion.

In another example, the Ferrier rearrangement, a powerful tool for the synthesis of 2,3-unsaturated glycosides, proceeds through a concerted or stepwise mechanism involving an allylic oxocarbenium ion intermediate. The regioselectivity and stereoselectivity of this rearrangement are highly dependent on the catalyst and the nucleophile employed.

Role of Catalysts in Directing Reaction Mechanisms and Selectivity

Catalysts play a pivotal role in directing the reaction pathways and controlling the selectivity of reactions involving 3,4-Di-O-acetyl-6-deoxy-L-glucal. Both Lewis acids and Brønsted acids are commonly employed to activate the glucal system towards nucleophilic attack.

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for regioselective transformations of carbohydrate derivatives. chemrxiv.org In the context of reactions with diols, CPAs can direct the regioselective acetalization, with the chirality of the catalyst often playing a crucial role in determining the outcome. chemrxiv.org For example, using an (S)-CPA catalyst might lead to a different regioselectivity compared to its (R)-enantiomer or an achiral acid. chemrxiv.org Computational and mechanistic studies suggest a complex interplay of reaction mechanisms that can be temperature-dependent. chemrxiv.org

Transition metal catalysts, particularly palladium, have been utilized in cross-coupling reactions with 3,4,6-tri-O-acetyl-D-glucal, a related compound. usp.br These reactions, such as the Sonogashira and Stille couplings, allow for the introduction of carbon-carbon bonds at the C1 position, leading to the synthesis of C-glycosides and other functionalized carbohydrate derivatives. usp.br The choice of ligand and reaction conditions is critical for achieving high yields and selectivities in these transformations.

Stereochemical Directing Effects and Conformational Control

The stereochemical outcome of reactions involving 3,4-Di-O-acetyl-6-deoxy-L-glucal is profoundly influenced by stereochemical directing effects and the conformational preferences of the glucal ring and its intermediates. The acetyl groups at C3 and C4 can exert significant stereoelectronic effects, influencing the trajectory of incoming nucleophiles.

The conformation of the pyranoid ring in glucals and their intermediates is a key determinant of reactivity and selectivity. For the related 3,4,6-tri-O-acetyl-D-glucal, NMR studies have been used to probe the conformation of the pyranose ring in different anomers. cdnsciencepub.com The coupling constants between adjacent protons provide valuable information about the dihedral angles and thus the ring conformation. cdnsciencepub.com It has been observed that the α- and β-anomers of 2-acetoxy-pseudo-D-glucal triacetate exist in different conformations, which influences their relative stability and reactivity. cdnsciencepub.com

In glycosylation reactions, the concept of "conformational control" is central. The conformation of the glycosyl donor, in this case derived from 3,4-Di-O-acetyl-6-deoxy-L-glucal, can pre-organize the molecule for a specific stereochemical outcome. The nature of the protecting groups and their orientation can lock the pyranose ring into a particular conformation, thereby directing the approach of the glycosyl acceptor to one face of the molecule. For instance, studies on related heptopyranosyl donors have shown that the side chain conformation, influenced by the configuration at C4 and C6, has a significant impact on the stereoselectivity of glycosylation reactions. nih.gov

Electronic and Steric Influences on Reactivity and Product Distribution

Both electronic and steric factors play a crucial role in determining the reactivity of 3,4-Di-O-acetyl-6-deoxy-L-glucal and the distribution of products in its reactions.

Electronic Effects: The electron-donating nature of the enol ether oxygen atom makes the double bond electron-rich and thus highly reactive towards electrophiles. The acetyl groups at C3 and C4 are electron-withdrawing, which can influence the electron density at the double bond and the stability of charged intermediates. In related systems, it has been observed that a more electron-withdrawing substituent can lead to a more equatorially-selective glycosylation. nih.gov

Steric Effects: The steric bulk of the substituents on the glucal ring can significantly impact the approach of reagents. The acetyl groups at C3 and C4 can sterically hinder one face of the molecule, directing incoming reagents to the less hindered face. In catalyst-controlled reactions, steric interactions between the substrate and the catalyst are often the basis for regioselectivity and stereoselectivity. chemrxiv.org For example, in CPA-catalyzed acetalizations, the regioselectivity is often determined by steric interactions in the transition state. chemrxiv.org

The interplay of these electronic and steric factors is complex and often subtle. A comprehensive understanding of these influences is essential for the rational design of synthetic strategies utilizing 3,4-Di-O-acetyl-6-deoxy-L-glucal to achieve desired product outcomes with high efficiency and selectivity.

Computational and Theoretical Studies on 3,4 Di O Acetyl 6 Deoxy L Glucal and Its Reactivity

Quantum Chemical Calculations (e.g., DFT, AM1) for Energetic Profiles and Transition States

Searches for quantum chemical calculations, including Density Functional Theory (DFT) and Austin Model 1 (AM1) studies, aimed at elucidating the energetic profiles and transition states of reactions involving 3,4-Di-O-acetyl-6-deoxy-L-glucal did not yield any specific results. Such calculations are crucial for understanding the thermodynamics and kinetics of chemical transformations, providing insight into the stability of different conformations and the energy barriers of reaction pathways. Without published research in this area, a detailed quantitative discussion of the molecule's intrinsic energetic properties is not possible.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available literature detailing molecular dynamics (MD) simulations performed on 3,4-Di-O-acetyl-6-deoxy-L-glucal. MD simulations are a powerful tool for exploring the conformational landscape of a molecule over time, revealing its flexibility and preferred shapes. Furthermore, these simulations can shed light on how the molecule interacts with other molecules, such as solvents or reactants. The absence of such studies means that the dynamic behavior and intermolecular interaction patterns of 3,4-Di-O-acetyl-6-deoxy-L-glucal remain computationally uncharacterized.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity Profiles

Computational models are often employed to predict the reactivity of a molecule, including the likely sites of reaction (regioselectivity) and the three-dimensional arrangement of the products (stereoselectivity). No specific predictive studies concerning the reactivity of 3,4-Di-O-acetyl-6-deoxy-L-glucal were found. While its general reactivity as a glycal is known from experimental work, theoretical predictions that could guide synthetic efforts or explain observed outcomes are not present in the available literature.

Modeling of Reaction Mechanisms and Energetic Barriers

Detailed computational modeling of reaction mechanisms provides a step-by-step visualization of how reactants are converted into products and allows for the calculation of the energy required for each step (energetic barriers). No studies presenting modeled reaction mechanisms for transformations of 3,4-Di-O-acetyl-6-deoxy-L-glucal could be located. This information would be invaluable for optimizing reaction conditions and for the rational design of new synthetic methodologies based on this glycal.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of 3,4-Di-O-acetyl-6-deoxy-L-glucal in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for its atomic connectivity, functional groups, and stereochemical configuration.

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of 3,4-Di-O-acetyl-6-deoxy-L-glucal. thermofisher.com The ¹H NMR spectrum displays distinct signals corresponding to each unique proton in the molecule. Key resonances include those for the vinylic protons of the glucal double bond, the protons on the dihydropyran ring, the methyl protons of the 6-deoxy group, and the methyl protons of the two acetyl groups. rsc.org The chemical shifts (δ) of these protons are indicative of their local electronic environment, while the spin-spin coupling constants (J-values) reveal the connectivity between adjacent protons. researchgate.net

Similarly, the ¹³C NMR spectrum shows a signal for each unique carbon atom. The presence of signals in the olefinic region confirms the C1-C2 double bond, while resonances for ester carbonyls and methyl carbons verify the acetyl groups. rsc.org The remaining signals correspond to the carbons of the pyranoid ring. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for 3,4-Di-O-acetyl-6-deoxy-L-glucal Analogs

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations |

|---|---|---|---|

| 1 | ~6.4 | ~145 | Vinylic proton (H-1) coupled to H-2. |

| 2 | ~4.8 | ~99 | Vinylic proton (H-2) coupled to H-1 and H-3. |

| 3 | ~5.3 | ~67-68 | Proton attached to carbon bearing an acetate (B1210297) group. |

| 4 | ~5.1 | ~67-72 | Proton attached to carbon bearing an acetate group. |

| 5 | ~4.1 | ~72 | Ring proton adjacent to the methyl group. |

| 6 (CH₃) | ~1.3 | ~17 | Methyl group protons of the 6-deoxy function. |

| Acetyl (CH₃) | ~2.1 | ~21 | Methyl protons of the two acetate groups. |

| Acetyl (C=O) | - | ~170 | Carbonyl carbons of the two acetate groups. |

Note: Data are representative and based on analogous compounds like 3,4-Di-O-acetyl-L-rhamnal. rsc.org Actual values may vary depending on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure and confirming stereochemistry. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations). sdsu.edu For 3,4-Di-O-acetyl-6-deoxy-L-glucal, a COSY spectrum would show cross-peaks connecting H-1 with H-2, H-2 with H-3, H-3 with H-4, and H-4 with H-5, thereby tracing the proton sequence around the dihydropyran ring. youtube.com It also confirms the coupling between the H-5 proton and the H-6 methyl protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). epfl.chnih.gov An HSQC spectrum provides an unambiguous assignment of each protonated carbon by linking the already identified proton signals to their corresponding carbon signals from the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbons of the acetyl groups) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show correlations from the acetyl methyl protons to the carbonyl carbons and from protons on the ring (e.g., H-3) to the carbonyl carbon of the attached acetate group, confirming the location of the acetyl functional groups. epfl.ch

The conformation of the dihydropyran ring can be investigated by analyzing the vicinal proton-proton coupling constants (³JHH) obtained from the high-resolution ¹H NMR spectrum. The relationship between these coupling constants and the dihedral angle (φ) between the coupled protons is described by the Karplus equation. By applying a generalized Karplus-type relationship, researchers can calculate the dihedral angles between adjacent protons (e.g., H-2/H-3, H-3/H-4, H-4/H-5). conicet.gov.ar This information allows for the determination of the preferred conformation of the six-membered ring in solution, which is typically a distorted half-chair or skew-boat form for glycal structures.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 3,4-Di-O-acetyl-6-deoxy-L-glucal. The compound has a molecular formula of C₁₀H₁₄O₅ and a molecular weight of 214.22 g/mol . sigmaaldrich.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement. This allows for the confirmation of the elemental formula by comparing the experimentally measured mass to the calculated mass. acs.org In positive-ion mode ESI-MS, the compound can be observed as a protonated molecule [M+H]⁺ or, more commonly, as an adduct with sodium [M+Na]⁺. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis, where the compound is first separated by gas chromatography and then detected by a mass spectrometer. The resulting mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern, which can further support the structural identification.

Table 2: Mass Spectrometry Data for 3,4-Di-O-acetyl-6-deoxy-L-glucal

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₅ | - |

| Molecular Weight (Calculated) | 214.22 | - |

| Observed Ion (ESI+) | m/z 214 [M]⁺ or 237 [M+Na]⁺ | HRMS |

Note: Observed ion values are based on typical behavior for similar compounds. rsc.org

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. Although 3,4-Di-O-acetyl-6-deoxy-L-glucal is often a liquid or viscous oil at room temperature, it can potentially be crystallized for analysis. sigmaaldrich.comsigmaaldrich.com If a suitable single crystal is obtained, X-ray diffraction analysis can provide definitive information on bond lengths, bond angles, absolute stereochemistry, and the solid-state conformation of the dihydropyran ring. nih.govresearchgate.net This technique would unambiguously confirm the relative and absolute configurations of the stereocenters at C-3, C-4, and C-5. While specific crystallographic data for this exact compound is not widely published, the technique has been successfully applied to numerous other acetylated and modified sugar derivatives to confirm their structures. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC, CGC)

Chromatographic techniques are essential for the purification of 3,4-Di-O-acetyl-6-deoxy-L-glucal and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of chemical reactions during the synthesis of the compound and to get a preliminary indication of its purity. rsc.org The compound is spotted on a plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system, and the spot is visualized.

Column Chromatography: For purification on a preparative scale, silica gel column chromatography is the most common method. rsc.org The crude product mixture is loaded onto a column packed with silica gel, and a solvent or solvent mixture (eluent) is passed through. Components separate based on their differing affinities for the stationary phase (silica) and the mobile phase (eluent), allowing for the isolation of pure 3,4-Di-O-acetyl-6-deoxy-L-glucal.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for analytical purity assessment. It can precisely quantify the purity of a sample and separate it from closely related impurities.

Gas Chromatography (GC): Given its volatility, GC is also a suitable technique for assessing the purity of 3,4-Di-O-acetyl-6-deoxy-L-glucal, often providing a percentage purity value. thermofisher.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Di-O-acetyl-6-deoxy-L-glucal, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound is typically synthesized via selective acetylation of 6-deoxy-L-glucal. A common approach involves protecting the hydroxyl groups at positions 3 and 4 using acetic anhydride in alkaline conditions (e.g., pyridine as a base). Regioselectivity is controlled by steric and electronic factors: the 3- and 4-OH groups are more reactive due to their proximity to the anomeric center. Characterization via H and C NMR is critical to confirm acetylation sites. For example, acetyl groups at C3 and C4 yield distinct downfield shifts (~2.0–2.2 ppm for methyl protons) compared to unmodified hydroxyls .

Q. How can researchers validate the purity and structural integrity of 3,4-Di-O-acetyl-6-deoxy-L-glucal post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC or TLC with a polar stationary phase (e.g., silica gel) and a mobile phase of ethyl acetate/hexane (3:7) to assess purity.

- Spectroscopy :

- NMR : H NMR should show absence of hydroxyl protons (δ 1.5–3.0 ppm for acetyl groups) and characteristic anomeric proton signals (δ 5.2–5.5 ppm).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+Na]: 289.09).

- Elemental Analysis : Match calculated vs. experimental C, H, O percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies optimize the regioselective acetylation of 6-deoxy-L-glucal to minimize side products?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition, favoring acetylation at C3/C4 over C2.

- Catalyst Choice : DMAP (4-dimethylaminopyridine) accelerates acetylation but may require stoichiometric control to avoid over-acetylation.

- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility without hydrolyzing acetyl groups.

- Table :

| Condition | Regioselectivity (C3/C4 vs. C2) | Yield (%) |

|---|---|---|

| Pyridine, 25°C | 85:15 | 72 |

| DMAP, 0°C | 93:7 | 88 |

| No catalyst, 5°C | 70:30 | 65 |

Q. How can researchers resolve contradictions in reported NMR data for acetylated deoxy sugars like 3,4-Di-O-acetyl-6-deoxy-L-glucal?

- Methodological Answer : Contradictions often arise from solvent effects, pH, or impurities. To reconcile discrepancies:

Standardize Conditions : Record NMR in the same solvent (e.g., CDCl) and temperature (25°C).

2D NMR : Use HSQC and HMBC to assign overlapping signals. For example, cross-peaks between H3/C3 (δ 4.8 ppm/73 ppm) and acetyl carbonyls (δ 170–172 ppm) confirm acetylation sites.

Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3,4-di-O-acetyl-D-glucal) to identify anomalous shifts .

Q. What factorial design approaches are suitable for optimizing the synthesis of 3,4-Di-O-acetyl-6-deoxy-L-glucal?

- Methodological Answer : A 2 factorial design evaluates three factors: temperature (X1), catalyst concentration (X2), and reaction time (X3).

- Variables :

- Response : Yield (%) and regioselectivity ratio.

- Levels :

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temperature (°C) | 0 | 25 |

| DMAP (equiv.) | 0.1 | 0.5 |

| Time (h) | 2 | 6 |

- Analysis : ANOVA identifies significant interactions (e.g., DMAP × temperature). Response surface methodology (RSM) models optimal conditions .

Integration with Broader Research Contexts

Q. How can 3,4-Di-O-acetyl-6-deoxy-L-glucal serve as a precursor for glycosylation studies in glycobiology?

- Methodological Answer : The compound’s acetyl groups act as temporary protecting groups, enabling selective deprotection for glycosidic bond formation. For example:

- Deprotection : Use NH/MeOH to remove acetyl groups, exposing hydroxyls for coupling.

- Glycosylation : Employ trichloroacetimidate or thioglycoside donors under BF·EtO catalysis. Monitor reaction via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).

- Application : Synthesize disaccharides like 3,4-di-O-acetyl-6-deoxy-L-glucal-(1→4)-D-glucose for studying enzyme specificity .

Q. What computational methods support mechanistic studies of acetylation reactions in 6-deoxy sugars?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to compare activation energies for acetylation at C3 vs. C4.

- MD Simulations : Analyze solvent effects on reagent diffusion and hydrogen-bonding networks.

- Software : Gaussian 16 or ORCA for energy minimization; VMD for visualization .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in 3,4-Di-O-acetyl-6-deoxy-L-glucal synthesis?

- Methodological Answer :

- Quality Control : Implement in-process monitoring (e.g., inline IR spectroscopy for acetyl group detection).

- Standard Operating Procedures (SOPs) : Document exact molar ratios, stirring rates, and drying times.

- Case Study : A 10% yield variation was traced to residual moisture; adding molecular sieves (4Å) improved consistency to ±2% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.